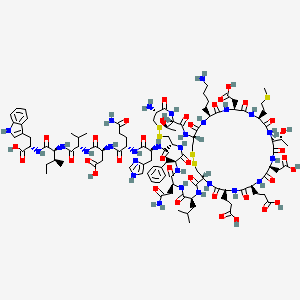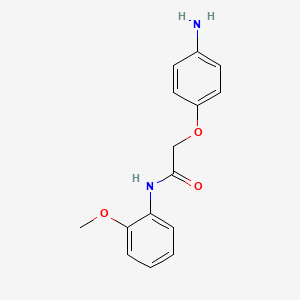
2-(4-Benzyl-1-piperazinyl)-N'-(4-ethoxybenzylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-Benzyl-1-pipérazinyl)-N’-(4-éthoxybenzylidène)acétohydrazide est un composé organique synthétique qui appartient à la classe des hydrazides
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(4-Benzyl-1-pipérazinyl)-N’-(4-éthoxybenzylidène)acétohydrazide implique généralement la condensation de la 4-éthoxybenzaldéhyde avec le 2-(4-benzyl-1-pipérazinyl)acétohydrazide. La réaction est généralement effectuée en présence d’un catalyseur acide sous reflux.
Méthodes de production industrielle
Les méthodes de production industrielle de ces composés impliquent souvent l’optimisation des conditions de réaction afin de maximiser le rendement et la pureté. Cela peut inclure l’utilisation de réacteurs à flux continu, de techniques de purification avancées et de mesures strictes de contrôle de la qualité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, conduisant souvent à la formation d’oxydes correspondants ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites, modifiant potentiellement son activité biologique.
Substitution : Le composé peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d’hydrogène (H2O2).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont souvent utilisés.
Substitution : Différents nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que la réduction peut produire des alcools ou des amines.
4. Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que ses propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
Le mécanisme d’action du 2-(4-Benzyl-1-pipérazinyl)-N’-(4-éthoxybenzylidène)acétohydrazide implique son interaction avec des cibles moléculaires spécifiques. Il peut s’agir d’enzymes, de récepteurs ou d’autres protéines. Le composé peut moduler l’activité de ces cibles, ce qui entraîne les effets biologiques observés.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(4-Benzyl-1-pipérazinyl)-N’-(4-méthoxybenzylidène)acétohydrazide
- 2-(4-Benzyl-1-pipérazinyl)-N’-(4-chlorobenzylidène)acétohydrazide
Unicité
Le 2-(4-Benzyl-1-pipérazinyl)-N’-(4-éthoxybenzylidène)acétohydrazide est unique en raison de ses substituants spécifiques, qui peuvent conférer des activités biologiques et des propriétés chimiques distinctes par rapport aux composés similaires.
Propriétés
Formule moléculaire |
C22H28N4O2 |
|---|---|
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H28N4O2/c1-2-28-21-10-8-19(9-11-21)16-23-24-22(27)18-26-14-12-25(13-15-26)17-20-6-4-3-5-7-20/h3-11,16H,2,12-15,17-18H2,1H3,(H,24,27)/b23-16+ |
Clé InChI |
UPMKYKMAAXFDGH-XQNSMLJCSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
SMILES canonique |
CCOC1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-[(furan-2-yl)methyl]-6-imino-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12039811.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12039839.png)
![[4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12039845.png)

![2-bromo-4-((E)-{[3-(3-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B12039853.png)



![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12039864.png)
![((5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B12039876.png)
![4-{[(E)-(9-Ethyl-9H-carbazol-3-YL)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12039878.png)
